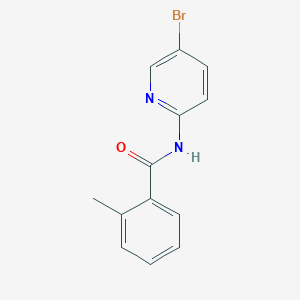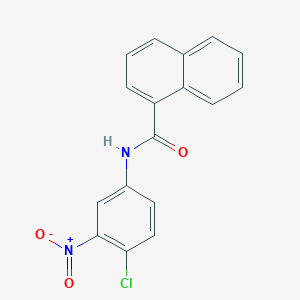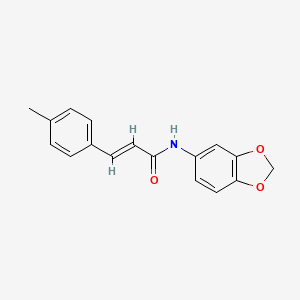
N-(5-bromopyridin-2-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-2-methylbenzamide: is an organic compound that belongs to the class of amides It features a bromopyridine moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5-bromopyridin-2-yl)-2-methylbenzamide typically begins with 5-bromo-2-aminopyridine and 2-methylbenzoic acid.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 5-bromo-2-aminopyridine and the carboxyl group of 2-methylbenzoic acid.
Industrial Production Methods: Industrially, the synthesis may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-bromopyridin-2-yl)-2-methylbenzamide can undergo oxidation reactions, particularly at the methyl group on the benzamide moiety.
Reduction: The compound can be reduced to form corresponding amines or alcohols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction can yield primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in signal transduction pathways.
Medicine:
Drug Development: Due to its structural features, this compound is being explored for its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(5-bromopyridin-2-yl)-2-methylbenzamide exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity.
Signal Transduction: The compound can interfere with signal transduction pathways by inhibiting key enzymes, such as kinases, involved in these pathways.
Comparison with Similar Compounds
N-(pyridin-2-yl)-2-methylbenzamide: Similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.
N-(5-chloropyridin-2-yl)-2-methylbenzamide: Similar structure with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in N-(5-bromopyridin-2-yl)-2-methylbenzamide makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, making it more suitable for certain chemical reactions and potentially enhancing its biological activity.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-4-2-3-5-11(9)13(17)16-12-7-6-10(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKHCWKBVBYCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)



![(Z)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE](/img/structure/B5784844.png)



![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

![methyl N'-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide](/img/structure/B5784875.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)
